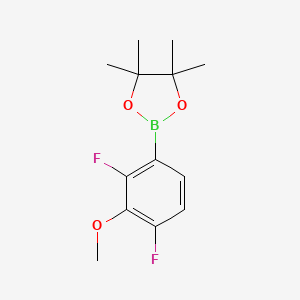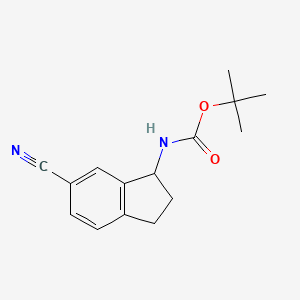
2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound appears to contain a cyclopropyl group, a vinyl group, and a dioxaborolane ring. The cyclopropyl group is a three-membered carbon ring, while the vinyl group consists of two carbon atoms double-bonded together . The dioxaborolane ring is a five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms .
Molecular Structure Analysis
The cyclopropyl group is highly strained due to its unfavored bond angles (60°). Two orbital models, the Coulson-Moffit model and the Walsh model, have been proposed to describe the bonding situation . The vinyl group contains a C=C double bond .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure and substituents of the compound. Cyclopropyl groups are known to be highly strained due to their small bond angles .Wissenschaftliche Forschungsanwendungen
Allylating Reagent for Synthesis
2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, an allylating reagent, is utilized in the preparation of homoallylic alcohols and amines. It is characterized by NMR and can be purified by distillation, showing stability to air and water (Ramachandran & Gagare, 2010).
Inhibitory Activity Against Serine Proteases
Compounds like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes have been synthesized and exhibit inhibitory activity against serine proteases including thrombin, presenting a potential avenue for therapeutic applications (Spencer et al., 2002).
Continuous Flow Synthesis
A scalable process using continuous flow and distillation has been developed for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, demonstrating the feasibility of large-scale production of this compound for industrial applications (Fandrick et al., 2012).
Building Block for Silicon-Based Drugs
This compound serves as a building block for the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, as demonstrated in the synthesis of the retinoid agonist disila-bexarotene, highlighting its utility in medicinal chemistry (Büttner et al., 2007).
Synthesis of Novel Boron Containing Stilbenes
A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized. These derivatives show potential as intermediates for the synthesis of conjugated polyene materials for LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties
Electrochemical analyses of sulfur-containing organoboron compounds including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane revealed novel electrochemical properties. These findings highlight the potential for developing new electrochemical methods for organic synthesis and material science applications (Tanigawa et al., 2016).
Synthesis of Azulene Oligomers
Research into the synthesis and coupling reaction of 2-(2-amino-1,3-bisethoxycarbonyl-6-azulenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and similar compounds contributes to the understanding of the physicochemical properties of azulene oligomers, an area with potential applications in organic electronics (Kurotobi et al., 2002).
Mechanism Study in Cyclopropanation
The use of Charette chiral dioxaborolane ligand in the asymmetric Simmons-Smith cyclopropanation has been investigated using density functional theory, providing insights into the mechanism and stereoselectivity of this important synthetic reaction (Wang et al., 2011).
Applications in Dehydrogenative Borylation
Research on Rhodium- and Ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane demonstrates the use of this compound in the stereoselective synthesis of vinylboronates, a process relevant to organic synthesis and pharmaceutical development (Murata et al., 2002).
Eigenschaften
IUPAC Name |
2-(1-cyclopropylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-8(9-6-7-9)12-13-10(2,3)11(4,5)14-12/h9H,1,6-7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJSLVOGBGMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1867923-49-6 | |
| Record name | 2-(1-cyclopropylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate](/img/structure/B3391547.png)

![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl](/img/structure/B3391557.png)

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B3391590.png)
![Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one](/img/structure/B3391594.png)

![4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide](/img/structure/B3391607.png)